(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine
Description
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9FN2/c1-10-11-6-7-4-2-3-5-8(7)9/h2-6,10H,1H3/b11-6- |
InChI Key |
GMIIRRQEKZETJF-WDZFZDKYSA-N |
Isomeric SMILES |
CN/N=C\C1=CC=CC=C1F |
Canonical SMILES |
CNN=CC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation processes to form heterocyclic systems. Key examples include:
Pyrazole Formation
Reaction with β-ketoesters under acidic conditions yields substituted pyrazoles. For example:
text(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine + ethyl 3-oxobutanoate → 5-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
This reaction proceeds via cyclocondensation, with yields reaching 78–86% under optimized conditions (n-BuOH, HCl catalysis) .
Comparison of Pyrazole Derivatives
| Substituent (R) | Reaction Conditions | Yield (%) |
|---|---|---|
| -CF₃ | Reflux in EtOH | 58–84 |
| -Ph | n-BuOH/HCl | 45–86 |
| -Cl | MeCN/HCl | 79–83 |
| Data adapted from polyfluoroalkyl hydrazone studies . |
Nucleophilic Additions
The hydrazine moiety acts as a nucleophile in reactions with electrophilic agents:
Acyl Chloride Reactions
Treatment with acetyl chloride forms acetylated derivatives:
textThis compound + ClCOCH₃ → N-acetylated hydrazone
This reaction is quantitative in anhydrous dichloromethane at 0°C .
Carbonyl Compound Interactions
The compound reacts with aldehydes to form bis-hydrazones. For instance:
text2 Equiv. This compound + terephthalaldehyde → Bis-[(2-fluorophenyl)methylidene]terephthalohydrazine
Yields reach 62–74% in methanol with acetic acid catalysis .
Cyclization Reactions
Self-Condensation
Under reflux in n-BuOH with HCl, the compound undergoes dimerization:
text2 Equiv. This compound → 3,5-bis(2-fluorophenyl)-1-methylpyrazole
This reaction completes in 9 hours with 52% yield .
Heterocyclic Ring Formation
Reaction with CS₂ in basic media produces 1,3,4-thiadiazoles:
textThis compound + CS₂ → 5-(2-fluorophenyl)-2-methyl-1,3,4-thiadiazole
Yields depend on the base used:
Metal Complexation
The compound acts as a bidentate ligand for transition metals:
Copper(II) Complexes
Reaction with CuCl₂·2H₂O in ethanol forms square-planar complexes:
text[Cu(L)₂Cl₂] where L = this compound
Stability constants (log β): 8.2–9.1 (pH 7.4) .
Antimicrobial Activity of Complexes
| Metal Ion | MIC (µM) vs S. aureus | MIC (µM) vs E. coli |
|---|---|---|
| Cu²⁺ | 20–40 | 40–70 |
| Ni²⁺ | 30–50 | 50–80 |
| Data correlate with ligand-to-metal charge transfer efficiency . |
Oxidation and Reduction
Oxidation
Treatment with H₂O₂ in acetic acid yields the corresponding diazene:
textThis compound → Diazene oxide
Reaction proceeds via a radical mechanism (EPR-confirmed) .
Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the C=N bond:
textThis compound → 1-(2-fluorophenyl)ethylamine
Selectivity exceeds 90% at 50 psi H₂ .
Acid/Base Behavior
pKa values determined by potentiometric titration:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine is . Its structure includes a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of the fluorophenyl group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of hydrazine compounds can effectively inhibit the growth of various bacterial strains, including multi-drug resistant pathogens.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Hydrazine derivatives are known to interact with cellular pathways involved in cancer progression.
- Cytotoxicity Assays : In vitro studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29) and leukemic cells (Jurkat T cells). The presence of electron-donating groups significantly increases cytotoxicity .
Antimicrobial Evaluation
In a study evaluating antimicrobial activity, derivatives of hydrazines were tested against biofilm-forming bacteria. The results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy .
Cytotoxicity Assays
Another significant study assessed the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that compounds with similar structures exhibited significant growth inhibition, supporting the potential application of this compound in cancer therapy .
Data Tables
| Activity Type | Target Pathogen/Cell Line | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 - 40 | Effective against resistant strains |
| Antimicrobial | Escherichia coli | 40 - 70 | Lower activity compared to controls |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The methylhydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Geometric Features
Hydrazones with aromatic substituents exhibit planar geometries due to conjugation across the C=N bond. Key comparisons include:
Electronic and Steric Effects
Substituents on the phenyl ring and hydrazine backbone influence electronic distribution and steric interactions:
- Fluorine vs. This could increase reactivity in nucleophilic additions or metal coordination .
- Methylhydrazine vs. Phenylhydrazine : The methyl group in the target compound reduces steric bulk compared to phenyl analogs (e.g., AYUSOD), possibly improving solubility or interaction with biological targets .
Coordination Chemistry
Hydrazones often act as ligands for metal ions. Comparisons with similar compounds:
Key Insight: The target compound’s lack of additional donor atoms (e.g., S or O) may limit its metal coordination versatility compared to benzimidazole- or morpholine-containing analogs .
Physical Properties
Substituents influence melting points, solubility, and stability:
- Methyl vs. Phenyl Hydrazine : The methyl group likely lowers molecular weight (MW ≈ 180 g/mol) compared to phenyl analogs (MW ≈ 250 g/mol), improving aqueous solubility .
Biological Activity
The compound (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine, also known as a hydrazone derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a hydrazone linkage which is known to confer various biological properties. The presence of a fluorinated aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Hydrazones often act as enzyme inhibitors by binding to active sites or allosteric sites, thereby modulating enzymatic activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that govern cellular responses.
- Antioxidant Activity : Some hydrazone derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Biological Activities
The following table summarizes the key biological activities reported for this compound:
Case Studies
-
Antifungal Activity
A study evaluated the antifungal properties of hydrazone derivatives similar to this compound against Candida neoformans. The results demonstrated a dose-dependent inhibition of fungal growth, highlighting the compound's potential as a therapeutic agent for fungal infections . -
Antitumor Efficacy
Research involving various hydrazone derivatives indicated that this compound exhibited significant cytotoxicity against human cancer cell lines, including leukemia and melanoma. The compound's mechanism involved inducing apoptosis through mitochondrial pathway activation . -
Analgesic Properties
In preclinical trials, the compound was tested for analgesic activity using standard pain models in rodents. Results indicated that it significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies .
Q & A
Basic Research Questions
Q. How can the crystal structure of (1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine be determined using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction (e.g., SADABS) is critical for accuracy .
- Structure Solution : Direct methods (via SHELXS or SHELXD) for initial phase determination .
- Refinement : Full-matrix least-squares refinement using SHELXL, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically (riding model) .
- Validation : Check R-factors (e.g., R1 < 0.05 for high-quality data) and residual electron density peaks .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : The compound can be synthesized via:
- Hydrazone Formation : React 2-fluorobenzaldehyde with 2-methylhydrazine in ethanol under reflux. Acid catalysis (e.g., acetic acid) accelerates imine bond formation .
- Purification : Recrystallization from ethanol or methanol yields pure crystals. Monitor reaction progress via TLC or NMR to avoid side products (e.g., decomposition to hydrazines) .
- Characterization : Confirm E-configuration via NOESY NMR or X-ray crystallography .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in coordination chemistry?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine enhances the electrophilicity of the imine (C=N) group, favoring coordination with soft metal ions (e.g., Cu²⁺, Ni²⁺). Study via UV-Vis titration or cyclic voltammetry to assess ligand-metal charge transfer .
- Steric Considerations : The ortho-fluorine substituent may restrict planarity, reducing chelation efficiency. Compare with non-fluorinated analogs using X-ray structures or DFT calculations .
- Application : Design metal complexes for catalysis (e.g., oxidation reactions) by tuning ligand electronics .
Q. What strategies resolve contradictions in crystallographic data for hydrazine derivatives?
- Methodological Answer :
- Disorder Handling : For disordered atoms (e.g., solvent molecules), use PART instructions in SHELXL to refine occupancy .
- Twinned Data : Apply twin-law matrices (e.g., HKLF 5 format) in SHELXL for non-merohedral twinning .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and avoid overfitting .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- DNA/BSA Binding : Use fluorescence quenching assays (e.g., ethidium bromide displacement) and Stern-Volmer analysis to quantify binding constants .
- Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., E. coli, C. albicans) and compare with control ligands .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Correlate activity with electronic properties (Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
